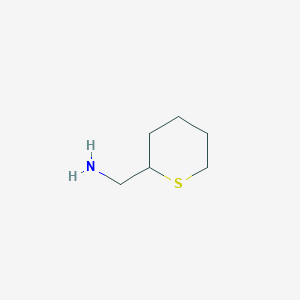

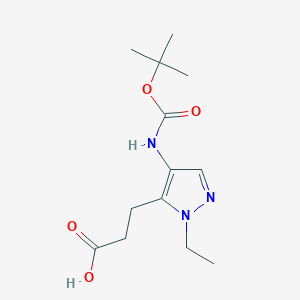

![molecular formula C7H9F3O2 B3001177 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid CAS No. 1801173-92-1](/img/structure/B3001177.png)

2-[1-(Trifluoromethyl)cyclobutyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with cyclobutane rings, as discussed in the second paper, involves reactions that can yield [4 + 2] adducts with electron-withdrawing groups in exo-positions. This suggests that similar strategies could potentially be applied to synthesize the trifluoromethyl-substituted cyclobutyl acetic acid by considering the electron-withdrawing nature of the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is of particular interest due to their ring strain and the influence of substituents on their reactivity. The X-ray crystal structure analysis of cyclobut-1-ene-1,2-dicarboxylic acid provided in the second paper indicates that intramolecular hydrogen bonding can significantly affect the stereochemistry of reactions involving these compounds. This information could be relevant when considering the molecular structure of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid, as the presence of electron-withdrawing groups and potential intramolecular interactions could influence its conformation and reactivity .

Chemical Reactions Analysis

The first paper describes a cyclization reaction catalyzed by acetic acid, which is a reaction type that could be relevant to the synthesis or transformation of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid. Although the substrates and products are different, the principles of cyclization and the role of acetic acid as a catalyst could provide insights into possible reactions involving the compound of interest .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid, they do provide information on related compounds. For example, the third paper discusses the reactivity of a cyclohexadienylidene acetic acid derivative, which did not undergo cyclodimerization when the carboxylic acid functionality was present. This suggests that the presence of a carboxylic acid group in such compounds can influence their reactivity and possibly their physical properties as well .

Wissenschaftliche Forschungsanwendungen

Catalytic Trifluoromethylation

A study by Arimori and Shibata (2015) discusses the catalytic trifluoromethylation of aryl- and vinylboronic acids using a trifluoromethylated compound, highlighting its efficiency in various substrates under mild conditions at room temperature (Arimori & Shibata, 2015).

Synthesis of Polyfluorinated Compounds

Karpov et al. (2006) reported the synthesis of polyfluorinated 1,2-, 2,3- and 2,4a-dihydro-1,3-diazafluorenes, utilizing acetic acid-catalyzed condensation. This synthesis explores the potential of fluorine-containing compounds in various chemical applications (Karpov et al., 2006).

Synthesis of Cyclobutane Analogues

Yin et al. (2009) synthesized 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, a cyclobutane analogue, demonstrating its application in producing various derivatives with cyclobutane moiety, which are useful in chemical synthesis (Yin et al., 2009).

Molecular and Electronic Structure Analysis

Studies by Demir et al. (2012, 2016) focused on the synthesis and theoretical analysis of compounds containing cyclobutyl elements, providing insights into their molecular and electronic structures, which are crucial for understanding their chemical behavior (Demir et al., 2012), (Demir et al., 2016).

Efficient “Green” Approach to Aryl Amination

Kolmakov (2008) presented an environmentally friendly approach for aryl amination using acetic acid, demonstrating the potential of using greener solvents in chemical synthesis processes (Kolmakov, 2008).

Enhancement of Anthracycline and Alkylator Cytotoxicity

A study by Nagourney et al. (2008) investigated the role of ethacrynic acid in enhancing the cytotoxicity of chemotherapeutic agents in primary cultures, indicating its potential application in enhancing cancer treatment efficacy (Nagourney et al., 2008).

Safety and Hazards

The safety information available indicates that “2-[1-(Trifluoromethyl)cyclobutyl]acetic acid” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-[1-(trifluoromethyl)cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(2-1-3-6)4-5(11)12/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRYUBZHFBATBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

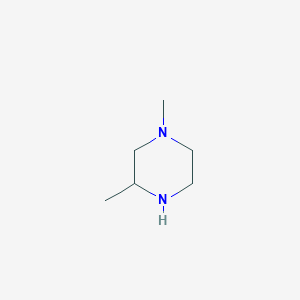

![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)

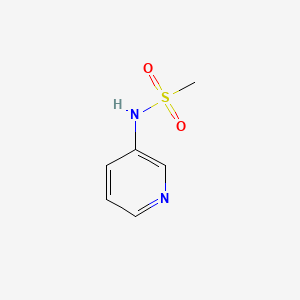

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)

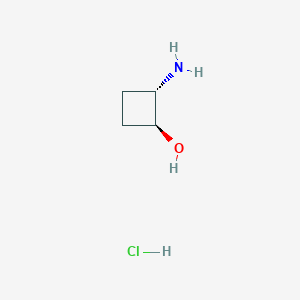

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)

![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)

![5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3001107.png)

![2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3001108.png)